

Technical Support Center: Enitociclib (VIP152) Solubility & Handling Guide[1]

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Compound of Interest

Compound Name: *Enitociclib*
CAS No.: 1610358-53-6
Cat. No.: B3028113

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Case ID: VIP152-SOL-001 Status: Active Topic: Overcoming Solubility Barriers in Cell Culture Models Verified By: Senior Application Scientist Team

Executive Summary: The "Crash-Out" Phenomenon

Enitociclib (VIP152 / BAY 1251152) is a highly potent, selective CDK9 inhibitor targeting the P-TEFb complex. While its selectivity profile is superior to early-generation CDKi, its physicochemical properties present a challenge: High Lipophilicity.

The Problem: Users often observe "phantom IC50s"—variable potency data caused not by biological resistance, but by the compound precipitating out of the cell culture media before it enters the cell. This occurs most frequently when high-concentration DMSO stocks are introduced directly into aqueous media, causing a rapid polarity shift that forces the hydrophobic drug to crystallize (the "crash-out" effect).

The Solution: This guide provides a validated "Step-Down" dilution protocol and a troubleshooting matrix to ensure your compound remains in solution, guaranteeing that the dose you calculate is the dose the cells receive.

Physicochemical Profile & Solubility Data

Before handling, verify your compound against these parameters.

Parameter	Specification	Notes
Compound Name	Enitociclib (VIP152 / BAY 1251152)	Selective CDK9/Cyclin T1 Inhibitor
Molecular Weight	~404.44 g/mol	
Solubility (DMSO)	~70 - 100 mg/mL (175 - 240 mM)	Excellent. Recommended vehicle. [1] [2]
Solubility (Water)	Insoluble	Do NOT use aqueous buffers for stock. [1]
Solubility (Ethanol)	Insoluble / Poor	Avoid as primary solvent. [1]
Stability	-20°C (Desiccated)	Protect from light and moisture. [1]

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*Critical Warning: **Enitociclib** is practically insoluble in water. Adding aqueous buffers (PBS, Saline) directly to the solid powder will result in an unusable suspension.[\[1\]](#)*

Validated Protocols

Protocol A: Preparation of Master Stock (10 mM)

Use this protocol to create a stable library stock.[\[1\]](#)

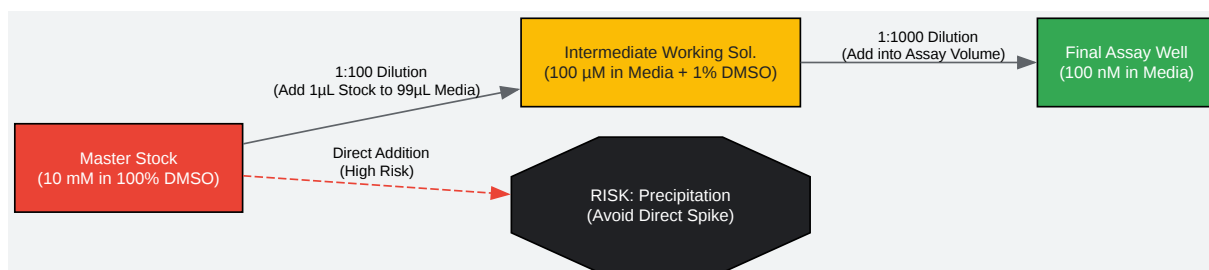
- Calculate: For 5 mg of powder, add 1.236 mL of anhydrous DMSO to achieve 10 mM.
- Vortex: Vortex vigorously for 30-60 seconds.

- Inspect: Ensure the solution is crystal clear. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
- Aliquot: Dispense into single-use aliquots (e.g., 20-50 μL) to avoid freeze-thaw cycles.
- Store: -20°C or -80°C.

Protocol B: The "Step-Down" Dilution (Prevention of Precipitation)

Do not pipette 10 mM stock directly into 10 mL of media. The local high concentration at the pipette tip will cause immediate precipitation.

The Mechanism: By using an intermediate "working solution," you reduce the concentration gradient between the stock and the final media, preventing the hydrophobic shock that leads to crystallization.



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Figure 1: The Step-Down Dilution Workflow. Direct addition of high-molarity stock to bulk media increases precipitation risk. The intermediate step buffers the polarity shift.

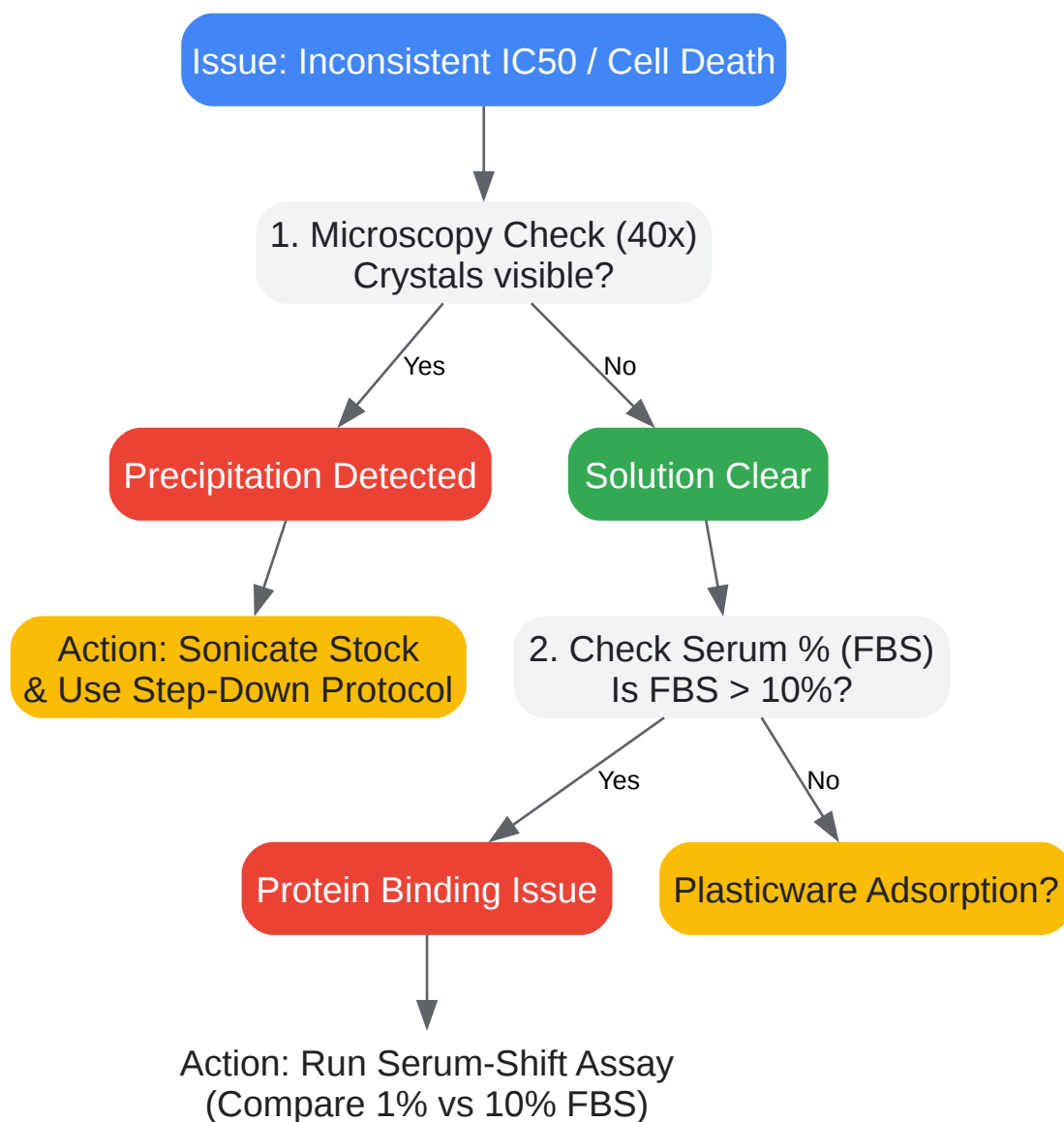
Step-by-Step:

- Thaw: Bring DMSO stock to room temperature (RT). Vortex.
- Intermediate Step: Prepare a 100x concentration of your final target dose in a microcentrifuge tube using culture media.

- Example: If your target is 100 nM, prepare a 10 μ M intermediate solution (e.g., 1 μ L of 10 mM Stock + 999 μ L Media).[1]
- Note: This intermediate will have 0.1% DMSO.
- Mix: Vortex the intermediate solution immediately.
- Final Addition: Add the intermediate solution to your cell culture wells.
 - Example: Add 10 μ L of the 10 μ M intermediate to 990 μ L of cell suspension.
 - Final Concentration: 100 nM **Enitociclib**.
 - Final DMSO: 0.001% (Negligible toxicity).[1]

Troubleshooting & Diagnostics

If you observe inconsistent data (large error bars, lack of dose-response), use this diagnostic logic.



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Figure 2: Diagnostic Decision Tree for **Enitociclib** Solubility Issues.

Common Failure Modes

Symptom	Root Cause	Corrective Action
Visible Crystals	"Crash-out" due to rapid polarity change.[1]	Switch to Protocol B (Step-Down). Do not exceed 0.5% DMSO in the intermediate step if possible.
Loss of Potency	Drug adhering to plastic tips or vessel walls.[1]	Use Low-Retention pipette tips.[1] Pre-wet tips with media before dispensing.
Right-Shifted IC50	High Protein Binding.[1]	Enitociclib binds to serum albumin.[1] If your IC50 is 10x higher than literature (e.g., >50 nM vs ~5 nM), test in reduced serum (5%) to confirm binding effects.[1]
Cloudy Stock	Moisture contamination in DMSO.[1][3]	DMSO is hygroscopic.[1] Discard stock if it turns cloudy upon thawing. Use fresh anhydrous DMSO.[3]

Frequently Asked Questions (FAQs)

Q: Can I use the in vivo formulation (Corn Oil/PEG300) for my cell culture experiments? A: NO. Formulations containing corn oil or high percentages of PEG300 are designed for oral or IV administration in mice to bypass solubility limits. In cell culture, corn oil will form immiscible droplets, and high PEG concentrations can be cytotoxic.[1] Stick to DMSO for in vitro work, keeping the final concentration <0.5%.

Q: I see a "fog" when I add the drug to the media, but it disappears after mixing. Is this okay? A: This is a transient precipitation event. While it often re-dissolves, it is risky because micro-seeds of crystals may remain, acting as nucleation sites for further precipitation over the 24-72h incubation period. We strongly recommend the Step-Down Dilution to avoid this "fog" entirely.

Q: What is the theoretical IC50 I should expect? A: In sensitive cell lines (e.g., MOLM-13, MV4-11), **Enitociclib** typically displays an IC50 in the 3–10 nM range [1].[1] If you are getting values >100 nM in these lines, you likely have a solubility or stability issue.

Q: Does **Enitociclib** degrade in media? A: The compound is chemically stable in media for standard incubation times (24-72h). However, like many small molecules, it can degrade if exposed to intense light for prolonged periods.[1] Keep plates in the dark incubator.

References

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